molecular formula C13H13F3N4O2 B2386236 N-methyl-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide CAS No. 1421485-03-1

N-methyl-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide

Cat. No.: B2386236
CAS No.: 1421485-03-1
M. Wt: 314.268
InChI Key: CVIJUNYOQRVMAZ-UHFFFAOYSA-N
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Description

N-methyl-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide is a useful research compound. Its molecular formula is C13H13F3N4O2 and its molecular weight is 314.268. The purity is usually 95%.
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Biological Activity

N-methyl-2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-phenylacetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula: C20H17F3N4O3
  • Molecular Weight: 418.376 g/mol
  • CAS Number: 1421459-24-6

The structure includes a triazole moiety, which is known for its diverse biological activities, particularly in medicinal chemistry. Triazoles are recognized for their ability to interact with various biological targets, making them valuable in drug development.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit considerable antimicrobial properties. A review highlighted the effectiveness of 1,2,4-triazoles as antifungal and antibacterial agents. For instance, triazole compounds have shown activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like vancomycin and ciprofloxacin .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies on related triazole compounds have demonstrated their ability to inhibit cancer cell proliferation. For example, a library of triazole derivatives was tested against various human cancer cell lines, revealing IC50 values in the low micromolar range (2.38–3.77 μM) for some derivatives . This indicates that structural modifications can enhance potency against specific cancer types.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: Many triazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens and cancer cells.
  • DNA Interaction: Some studies suggest that triazoles can intercalate into DNA or inhibit topoisomerases, leading to cell death in rapidly dividing cells.
  • Immune Modulation: Certain triazole compounds can modulate immune responses, enhancing the body's ability to fight infections or tumors.

Study on Antimicrobial Efficacy

In a comparative study of various triazole derivatives, N-methyl derivatives showed enhanced antibacterial activity compared to their unsubstituted counterparts. The presence of electron-donating groups on the phenyl ring was found to significantly increase activity against resistant bacterial strains .

Anticancer Activity Evaluation

A recent investigation focused on a series of 1,2,4-triazole derivatives demonstrated that specific modifications led to increased cytotoxicity against cervical and bladder cancer cell lines. The study emphasized the importance of substituent positions on the triazole ring in determining biological efficacy .

Summary Table of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against MRSA and E. coli (MIC: < 0.68 μM)
AnticancerIC50 values: 2.38–3.77 μM in cervical cancer cells
MechanismEnzyme inhibition; DNA intercalation

Properties

IUPAC Name

N-methyl-2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4O2/c1-18(9-6-4-3-5-7-9)10(21)8-20-12(22)19(2)11(17-20)13(14,15)16/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIJUNYOQRVMAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)N(C)C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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